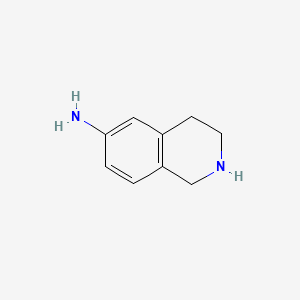

1,2,3,4-Tetrahydroisoquinolin-6-amine

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinolin-6-amine is a derivative of the tetrahydroisoquinoline family, which is a class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely distributed in nature. The tetrahydroisoquinoline scaffold is significant in medicinal chemistry due to its presence in various natural products and synthetic compounds that exhibit potent biological activities .

Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQ) is a class of isoquinoline alkaloids . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq based compounds interact with their targets to exert biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

Given the diverse biological activities of thiq based compounds, it can be inferred that multiple pathways related to infective pathogens and neurodegenerative disorders are likely affected .

Pharmacokinetics

One source mentioned “pharmacokinetics” in the context of this compound , suggesting that studies on its pharmacokinetic properties may exist.

Result of Action

It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-6-amine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is suggested that it influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have been studied to some extent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinolin-6-amine can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1,2,3,4-Tetrahydroisoquinolin-6-amine serves as a crucial scaffold in the development of novel therapeutic agents. Its derivatives have shown promising biological activities, including:

- Anticancer Properties : Compounds derived from this compound have been investigated for their ability to inhibit tumor growth by targeting specific enzymes such as cathepsin B and calpain-2 .

- Neuroprotective Effects : Research indicates that derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit neuroprotective properties against neurotoxins and may modulate dopamine metabolism . These findings suggest potential applications in treating neurodegenerative disorders.

- Selective Estrogen Receptor Modulators : The compound has been explored for its role as a selective estrogen receptor modulator (SERM), indicating its potential in hormone-related therapies .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO) activities and other enzymes involved in inflammatory pathways .

- Receptor Modulation : The compound acts as a ligand for several receptors including estrogen receptors and G-protein coupled receptors, which are crucial in various signaling pathways .

Synthetic Routes and Industrial Applications

The synthesis of this compound can be achieved through various methods:

These synthetic strategies not only facilitate research applications but also support industrial production of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Neuroprotective Studies : In rodent models, 1-methyl derivatives have demonstrated significant neuroprotective effects against dopaminergic neuron damage induced by neurotoxins like MPTP .

- Anticancer Research : Investigations into the cytotoxicity of tetrahydroisoquinoline derivatives against various cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinolin-6-amine can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the amine group at the 6-position.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6 and 7 positions.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1-position

These compounds share the tetrahydroisoquinoline scaffold but differ in their substituents, leading to variations in their biological activities and chemical properties.

Activité Biologique

1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQ) is a compound that belongs to the family of isoquinoline alkaloids, which are known for their diverse biological activities. This article delves into the biological activity of THIQ, exploring its mechanisms of action, structural-activity relationships (SAR), and therapeutic potential based on recent research findings.

Biological Activity Overview

THIQ and its derivatives have demonstrated a wide range of biological activities, including:

- Antimicrobial Activity : THIQ compounds exhibit significant activity against various pathogens.

- Neuroprotective Effects : They have been studied for their potential in treating neurodegenerative disorders.

- Antitumor Properties : Certain THIQ derivatives show promise as anticancer agents.

- Hormonal Modulation : Some derivatives act as selective estrogen receptor modulators (SERMs).

Table 1: Summary of Biological Activities of THIQ Derivatives

Antimicrobial Mechanism

THIQ compounds have been shown to disrupt bacterial cell membranes and inhibit key metabolic pathways. For instance, studies indicate that certain THIQ derivatives inhibit enzymes like cathepsin B and calpain, which are crucial for bacterial survival .

Neuroprotective Mechanism

The neuroprotective effects of THIQ are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Research has shown that these compounds can enhance dopamine release and protect neurons from apoptosis .

Antitumor Mechanism

The antitumor activity is primarily linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, THIQ derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), which is involved in cancer cell proliferation .

Hormonal Modulation Mechanism

Some THIQ derivatives function as SERMs, selectively modulating estrogen receptors. This activity has implications for the treatment of hormone-dependent cancers and other estrogen-related conditions .

Structural-Activity Relationship (SAR)

Understanding the SAR of THIQ is crucial for designing more effective derivatives. Research highlights that modifications at specific positions on the THIQ scaffold can significantly influence biological activity.

Key Observations:

- C-3 Substitution : Methyl substitution at the C-3 position enhances anti-proliferative activity.

- C-4 Position : Variations at this position can affect receptor binding affinity and selectivity for estrogen receptors .

Table 2: SAR Insights from Recent Studies

| Substitution Position | Modification Type | Effect on Activity | References |

|---|---|---|---|

| C-3 | Methyl Group Addition | Increased anti-proliferative activity | |

| C-4 | Hydroxyl Group | Improved binding to estrogen receptors |

Case Study 1: Antitumor Activity Assessment

A study evaluated a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amines for their JAK2 inhibitory effects. The results indicated that specific substitutions led to enhanced potency against myeloproliferative neoplasms, suggesting a promising therapeutic avenue for cancer treatment .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of THIQ derivatives in models of Parkinson's disease. The findings revealed that certain compounds could significantly reduce neuronal death and improve motor function through antioxidant mechanisms .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAFIVJVSQVSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.